molecular formula C16H11Cl2NOS B11777062 3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide

3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide

Katalognummer: B11777062
Molekulargewicht: 336.2 g/mol
InChI-Schlüssel: FCFDGHFKCNQBCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide is a synthetic compound belonging to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The presence of both chlorine and methyl groups in the molecule enhances its chemical reactivity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide typically involves the condensation of 3-chlorothiophene-2-carboxylic acid with 4-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the chlorination of thiophene, followed by carboxylation and subsequent coupling with 4-chloroaniline. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and continuous flow systems to enhance efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active thiophene derivatives.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of 3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

  • 3-Chlorothiophene-2-carboxylic acid
  • 4-Chloroaniline
  • Benzo[b]thiophene derivatives

Comparison: Compared to other similar compounds, 3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide stands out due to its unique combination of chlorine and methyl groups, which enhance its chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Eigenschaften

Molekularformel

C16H11Cl2NOS

Molekulargewicht

336.2 g/mol

IUPAC-Name

3-chloro-N-(4-chlorophenyl)-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H11Cl2NOS/c1-9-2-7-12-13(8-9)21-15(14(12)18)16(20)19-11-5-3-10(17)4-6-11/h2-8H,1H3,(H,19,20)

InChI-Schlüssel

FCFDGHFKCNQBCW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.